D-Alanine, L-leucyl-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-5(2)4-7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQGMTRYSIHDAC-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426304 | |
| Record name | D-Alanine, L-leucyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17664-98-1 | |
| Record name | L-Leucyl-D-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17664-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Alanine, L-leucyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Enzymatic Interconversions of Constituent Amino Acid Stereoisomers Relevant to L Leucyl D Alanine
Microbial D-Alanine Biosynthetic Pathways
D-Alanine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during standard ribosomal synthesis. ontosight.ai Its primary role in bacteria is as an essential component of the peptidoglycan cell wall, a structure vital for maintaining cell integrity. ontosight.ainih.gov The synthesis of D-Alanine is therefore a critical process for bacterial survival and growth. ontosight.ai
Alanine (B10760859) Racemase (Alr, DadX) Enzymology and Catalytic Mechanisms
The principal pathway for D-Alanine biosynthesis is the racemization of its L-enantiomer, L-Alanine. This reversible reaction is catalyzed by the enzyme Alanine Racemase (EC 5.1.1.1). ontosight.aiwikipedia.org Bacteria can possess one or two genes for alanine racemase. wikipedia.org In many species, including Escherichia coli and Salmonella enterica, two distinct homologues exist: Alr and DadX. asm.orgasm.org
Alr : This is the biosynthetic alanine racemase, which is typically constitutively expressed. Its primary function is to supply the D-Alanine necessary for peptidoglycan synthesis. asm.orgscispace.com
DadX : This is the catabolic alanine racemase. Its expression is often induced by high concentrations of L-Alanine. asm.orgscispace.com DadX converts L-Alanine to D-Alanine, which is then catabolized by a D-alanine dehydrogenase to produce pyruvate (B1213749), allowing the use of L-Alanine as a carbon and nitrogen source. scispace.comresearchgate.net
Both Alr and DadX are pyridoxal-5'-phosphate (PLP)-dependent enzymes. wikipedia.orgasm.org The catalytic mechanism is a classic example of a two-base process involving a PLP-stabilized carbanion intermediate. wikipedia.orgresearchgate.net The process can be summarized in four key states:
Internal Aldimine Formation : The PLP cofactor is initially bound to a conserved lysine (B10760008) residue in the enzyme's active site, forming an internal aldimine. asm.orgresearchgate.net
External Aldimine Formation : The incoming substrate, L-Alanine, displaces the lysine residue to form a new Schiff base with the PLP cofactor, known as an external aldimine. researchgate.net
Quinonoid Intermediate : A catalytic residue, often a tyrosine, abstracts the α-proton from the alanine moiety. wikipedia.org The PLP cofactor acts as an electron sink, stabilizing the resulting negative charge and forming a quinonoid intermediate. wikipedia.orgresearchgate.net
Reprotonation and Release : A second catalytic base, the aforementioned lysine residue (now free), donates a proton to the opposite face of the α-carbon. wikipedia.org This results in the formation of the D-Alanine external aldimine, which is then hydrolyzed to release D-Alanine and regenerate the internal aldimine with the active site lysine. researchgate.net
Structural studies have identified Tyrosine 265 and Lysine 39 as the key catalytic residues that shuttle the proton on either side of the alanine's alpha-carbon. wikipedia.org This dual-base mechanism enhances reaction specificity and efficiency. wikipedia.org
| Enzyme | Gene | Function | Expression | Cofactor |
| Alanine Racemase | alr | Biosynthesis of D-Alanine for peptidoglycan | Constitutive | Pyridoxal-5'-phosphate (PLP) |
| Alanine Racemase | dadX | Catabolism of L-Alanine | Inducible by L-Ala | Pyridoxal-5'-phosphate (PLP) |
D-Amino Acid Transaminases in D-Alanine Formation and Interconversion
Besides racemization, D-Alanine can also be synthesized or interconverted through the action of D-amino acid transaminases (DAATs), also known as D-alanine aminotransferases (EC 2.6.1.21). ebi.ac.ukwikipedia.org These enzymes catalyze the transfer of an amino group from a D-amino acid to a 2-oxo acid. ebi.ac.uknih.gov The benchmark reaction for DAATs is the reversible transamination between D-Alanine and 2-oxoglutarate to produce pyruvate and D-Glutamate. wikipedia.orgnih.gov
Like racemases, DAATs are also PLP-dependent enzymes. wikipedia.org The reaction proceeds via a Ping-Pong Bi-Bi mechanism, which consists of two half-reactions: ebi.ac.uk
First Half-Reaction : A D-amino acid substrate binds, and its amino group is transferred to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the corresponding α-keto acid. ebi.ac.uk
Second Half-Reaction : A second α-keto acid substrate enters the active site and accepts the amino group from PMP, regenerating the PLP cofactor and releasing the new D-amino acid product. ebi.ac.uk
DAATs are essential for synthesizing D-Glutamate, another key component of the bacterial cell wall. ebi.ac.uk They exhibit broad substrate specificity, acting on various D-amino acids such as D-Aspartate and D-Leucine, and various α-keto acids. ebi.ac.ukresearchgate.net The enzyme from Lactobacillus salivarius, for instance, shows high activity with D-allo-isoleucine as the amino donor and can utilize acceptors like α-ketobutylate and glyoxylate. researchgate.net This broad specificity allows DAATs to play a versatile role in the metabolism and interconversion of D-amino acids within the cell. nih.gov
L-Leucine Biosynthesis and Metabolic Integration
L-Leucine is an essential, branched-chain amino acid (BCAA) used in protein synthesis. wikipedia.org Its biosynthesis is a multi-step pathway that is intricately linked with central carbon metabolism, originating from pyruvate. mdpi.com The pathway consists of seven main reactions catalyzed by a series of enzymes: mdpi.com
Acetolactate Synthase (IlvIH) : The pathway begins with the condensation of two pyruvate molecules. researchgate.net
Keto-acid Reductoisomerase (IlvC) : This step involves an isomerization and a reduction reaction. researchgate.net
Dihydroxy-acid Dehydratase (IlvD) : This enzyme catalyzes a dehydration reaction to form α-ketoisovalerate, a key intermediate that also serves as the precursor for L-Valine. researchgate.net
2-Isopropylmalate Synthase (LeuA) : This is the first committed step specific to leucine (B10760876) biosynthesis, where α-ketoisovalerate is condensed with acetyl-CoA. mdpi.com
3-Isopropylmalate Dehydrogenase (LeuB) and Isomerase (LeuC/LeuD) : These enzymes catalyze the isomerization and subsequent oxidative decarboxylation of the intermediate from the previous step. mdpi.com
Branched-chain Amino Acid Aminotransferase (IlvE) : In the final step, the resulting α-ketoisocaproate is transaminated to yield L-Leucine. This reaction typically uses L-Glutamate as the amino group donor. mdpi.comresearchgate.net
The L-Leucine biosynthetic pathway is tightly regulated. For example, the enzyme isopropylmalate synthase (IPMS), encoded by the leuA gene, is subject to feedback inhibition by L-Leucine. academicjournals.org Furthermore, the expression of the biosynthetic operon is controlled by transcriptional regulators like LtbR in Corynebacterium glutamicum, which represses the leuB, leuC, and leuD genes. mdpi.comacademicjournals.org Metabolic engineering strategies to enhance L-Leucine production often focus on removing this feedback inhibition and transcriptional repression, as well as increasing the supply of precursors like pyruvate and acetyl-CoA from central metabolism. academicjournals.orgmdpi.com
Regulation and Dynamics of D-/L-Amino Acid Pools in Biological Contexts
The intracellular concentrations of D- and L-amino acids are carefully controlled to meet the physiological demands of the bacterial cell. D-amino acids, once thought to be confined to peptidoglycan, are now recognized as important signaling molecules with diverse regulatory roles. nih.govnih.gov
Many bacterial species release various D-amino acids, including D-Methionine and D-Leucine, into the environment, particularly as they enter the stationary phase of growth. nih.govnih.gov These "non-canonical" D-amino acids can regulate cell wall remodeling and synthesis. nih.gov By incorporating into the peptidoglycan, they can alter its structure and chemistry, potentially as a response to stress or nutrient limitation. nih.gov This process allows the bacterial population to achieve a synchronized response to changing environmental conditions. nih.gov
The balance of D- and L-amino acid pools is crucial. The availability of L-Alanine is a prerequisite for D-Alanine synthesis by alanine racemase. ontosight.ai The catabolic racemase DadX provides a mechanism to generate D-Alanine for energy when L-Alanine is abundant, while the biosynthetic Alr ensures a steady supply for cell wall construction. scispace.com D-amino acid transaminases contribute further to this dynamic network by linking the metabolism of different D-amino acids and their corresponding keto acids. nih.gov
In complex environments like the gut, the D-amino acids released by the microbiota can influence the host. frontiersin.orgacs.org For example, intestinal epithelial cells produce a D-amino acid oxidase (DAO) that degrades D-amino acids, producing hydrogen peroxide, which can act as a defense mechanism against certain bacteria. frontiersin.orgacs.org This illustrates that the dynamics of D- and L-amino acid pools are not only critical for individual bacterial cells but also play a significant role in inter-species and host-microbe interactions. frontiersin.org
Chemical Synthesis and Chemoenzymatic Strategies for L Leucyl D Alanine and Its Analogs
Principles of Dipeptide Bond Formation with Stereochemical Control
The formation of a peptide bond between two amino acids is a condensation reaction. wikipedia.org Controlling the stereochemistry, particularly when synthesizing a dipeptide with both L- and D-amino acids like L-Leucyl-D-Alanine, is a critical aspect of the synthetic design. acs.orgnih.gov Chemical synthesis methods typically involve a four-step process: protection of functional groups, activation of the carboxyl group, formation of the peptide bond, and deprotection. researchgate.net This multi-step nature can lead to increased waste and purification complexities. researchgate.net
Protecting Group Strategies for Selective L-Leucyl-D-Alanine Synthesis
To prevent unwanted side reactions and ensure the selective formation of the desired dipeptide, protecting groups are essential. wikipedia.orgmasterorganicchemistry.com For the synthesis of L-Leucyl-D-Alanine, the amino group of L-leucine and the carboxyl group of D-alanine must be temporarily blocked. masterorganicchemistry.com
Common α-amino protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). researchgate.net The Boc group is typically removed with strong acid, while the Fmoc group is base-labile, allowing for orthogonal protection strategies where one group can be removed without affecting the other. wikipedia.orgmasterorganicchemistry.com Carboxylic acids are often protected as esters, such as methyl or benzyl (B1604629) esters. masterorganicchemistry.com
The choice of protecting groups is crucial for a successful synthesis. For instance, in solid-phase peptide synthesis (SPPS), the compatibility of the protecting groups with the resin and cleavage conditions is paramount. peptide.com The use of an N-terminal Boc group on the amino acid to be coupled, followed by its removal to allow for the next coupling, is a common strategy. masterorganicchemistry.com Side chains of amino acids with reactive functional groups also require protection to avoid side reactions. peptide.com
| Protecting Group | Abbreviation | Typically Protects | Cleavage Condition |
| tert-Butyloxycarbonyl | Boc | α-Amino group | Strong acid (e.g., TFA) masterorganicchemistry.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino group | Base (e.g., piperidine) wikipedia.org |
| Benzyl | Bzl | Carboxyl group, some side chains | Hydrogenolysis, strong acid masterorganicchemistry.com |
| Methyl ester | -OMe | Carboxyl group | Saponification |
| tert-Butyl ester | -tBu | Carboxyl group, some side chains | Mild acid |
| Benzyloxycarbonyl | Z or Cbz | α-Amino group | Hydrogenolysis wikipedia.org |
Considerations for Solid-Phase Peptide Synthesis of D-Dipeptides
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the synthesis of peptides by attaching the growing peptide chain to an insoluble resin support. masterorganicchemistry.combachem.com This simplifies the purification process as excess reagents and by-products can be removed by washing. bachem.com However, the synthesis of peptides containing D-amino acids, such as D-dipeptides, introduces specific challenges.
One major concern is racemization, particularly of the activated amino acid during the coupling step. google.com The choice of coupling reagents and conditions is critical to minimize this side reaction. The use of trityl chloride resin in SPPS is advantageous as it allows for mild cleavage conditions, which can help in minimizing racemization and the formation of byproducts like diketopiperazines. scielo.br
Aggregation of the growing peptide chain on the resin can also be a significant issue, leading to incomplete reactions. This is particularly relevant for hydrophobic sequences. Strategies to overcome aggregation include the use of pseudoproline dipeptides and specialized solvents.
Biocatalytic Production and Derivatization Approaches
Biocatalysis offers a more sustainable and highly specific alternative to traditional chemical synthesis. researchgate.net Enzymes can operate under mild conditions and often without the need for protecting groups, reducing waste and simplifying purification. researchgate.net
Engineered Microorganisms for D-/L-Alanine Production
The precursors for L-Leucyl-D-Alanine, namely L-leucine and D-alanine, can be produced through microbial fermentation using metabolically engineered microorganisms. mdpi.comacs.orgresearchgate.net
D-Alanine Production:
Corynebacterium glutamicum has been engineered to produce D-alanine with high efficiency. acs.org By optimizing meso-diaminopimelate dehydrogenases and deleting L-alanine biosynthetic pathways, an engineered strain produced 85 g/L of D-alanine with an optical purity exceeding 99%. acs.org
Recombinant Escherichia coli has also been developed for D/L-alanine production. nih.govfrontiersin.org By co-expressing alanine (B10760859) racemase, alanine dehydrogenase, and glucose dehydrogenase, significant amounts of both D- and L-alanine were produced. nih.govfrontiersin.org
L-Leucine Production:
Metabolic engineering of Corynebacterium glutamicum and Escherichia coli has been a major focus for L-leucine production. researchgate.netnih.gov Strategies include enhancing the L-leucine metabolic pathway through CRISPR-associated transposase genome integration and plasmid-based overexpression of key genes. mdpi.comresearchgate.net
One engineered E. coli strain showed a 97% increase in L-leucine production compared to the parent strain. mdpi.com Further optimization of fermentation conditions led to an L-leucine titer of 0.89 ± 0.03 g/L. mdpi.com
Mutant strains of Brevibacterium lactofermentum and Corynebacterium glutamicum that are resistant to feedback inhibition by leucine (B10760876) and its analogs have also been developed for L-leucine production. google.com
| Microorganism | Product | Key Engineering Strategy | Reported Titer |
| Corynebacterium glutamicum DA-11 | D-Alanine | Optimization of meso-diaminopimelate dehydrogenase, deletion of L-alanine pathways acs.org | 85 g/L acs.org |
| Escherichia coli CD301 | L-Leucine | CRISPR-associated transposase genome integration and plasmid enhancement mdpi.com | 0.89 ± 0.03 g/L mdpi.com |
| Arthrobacter oxydans HAP-1 | D/L-Alanine | Fed-batch fermentation | 75.6 g/L nih.gov |
| Escherichia coli ALS929 | D/L-Alanine | Microbial fermentation | 88 g/L nih.gov |
Enzymatic Synthesis of Amino Acid Esters and Potential for Dipeptide Formation
Enzymes, particularly proteases and lipases, can be used to catalyze the formation of dipeptides. researchgate.netnih.gov One common approach is the condensation of an amino acid ester with an amino acid amide. nih.gov
For instance, carboxypeptidase Y can be used for the synthesis of N-terminal free dipeptide-amides. nih.gov Lipases, such as those from Rhizomucor miehei and porcine pancreas, have been used to synthesize L-alanyl, L-leucyl, and L-phenylalanyl esters of D-glucose from unprotected amino acids. researchgate.net This demonstrates the potential for using lipases in the synthesis of amino acid derivatives that could serve as precursors for dipeptide formation.
Papain is another protease that has been successfully used for the synthesis of various peptides and polypeptides. acs.orgmdpi.com It has been used to polymerize L-alanine ethyl ester into poly(L-alanine). acs.org The ability of these enzymes to work with unprotected or minimally protected amino acids makes them attractive for greener synthetic routes. researchgate.net
Chemical Modification and Design of L-Leucyl-D-Alanine Derivatives for Research Applications
The chemical modification of dipeptides like L-Leucyl-D-Alanine allows for the creation of analogs with tailored properties for various research applications. These modifications can include the introduction of unnatural amino acids, peptide backbone modifications, or the attachment of fluorescent labels. wikipedia.orgnih.gov
The synthesis of dipeptide isosteres, where the peptide bond is replaced by a non-hydrolyzable mimic, is an area of active research. nih.govrsc.orgbohrium.com For example, hydroxyethylene dipeptide isosteres have been developed as core structures for HIV protease inhibitors. nih.gov
The design of such derivatives often involves a combination of chemical and chemoenzymatic methods. For instance, a dipeptide analog could be synthesized with a specific stereochemistry and then further modified to introduce a desired functional group. The development of low-molecular-weight organogelators derived from L-amino acids is another example of how modifying simple amino acid structures can lead to new functional materials. researchmap.jp These modifications are crucial for studying peptide structure-activity relationships, developing new therapeutic agents, and creating novel biomaterials. researchgate.netacs.org
Biological Functions and Molecular Mechanisms Involving D Amino Acids and D Containing Peptides
Incorporation of D-Alanine in Bacterial Cell Wall Peptidoglycan Architecture
D-Alanine is a fundamental component of the peptidoglycan in bacterial cell walls, contributing significantly to its structural integrity. researchgate.netresearchgate.net Peptidoglycan, a polymer consisting of sugars and amino acids, forms a mesh-like layer outside the plasma membrane of most bacteria, providing rigidity and protecting the cell from osmotic lysis. The incorporation of D-alanine into this structure is a critical step in bacterial cell wall biosynthesis. researchgate.netontosight.ai
The process begins in the cytoplasm with the conversion of L-alanine to D-alanine by the enzyme alanine (B10760859) racemase. researchgate.net This is a crucial step as D-amino acids are not typically found in proteins and must be synthesized from their L-isomers. wikipedia.org Subsequently, two D-alanine molecules are joined together by the enzyme D-alanyl-D-alanine ligase to form the dipeptide D-alanyl-D-alanine. This dipeptide is then added to a precursor molecule, UDP-N-acetylmuramic acid, which is eventually transported across the cytoplasmic membrane and incorporated into the growing peptidoglycan layer. The cross-linking of these peptide side chains, which often involves the terminal D-alanine, creates a strong and stable cell wall. nih.gov This architectural feature, with the presence of D-amino acids, makes the peptidoglycan resistant to degradation by most proteases that are specific for L-amino acids. nih.govfrontiersin.org
Role of D-Alanyl-D-Alanine Ligases in Bacterial Metabolism
D-Alanyl-D-alanine ligases (Ddl) are essential enzymes in bacterial metabolism, specifically in the biosynthesis of peptidoglycan. nih.govresearchgate.net These ATP-dependent enzymes catalyze the formation of the D-alanyl-D-alanine dipeptide, a critical building block of the peptidoglycan cell wall. researchgate.nettandfonline.com The reaction proceeds through a two-step mechanism. First, the enzyme catalyzes the phosphorylation of one molecule of D-alanine by ATP, forming a D-alanyl-phosphate intermediate. ebi.ac.uknih.gov Subsequently, this activated intermediate is attacked by a second molecule of D-alanine, resulting in the formation of the D-alanyl-D-alanine dipeptide and the release of inorganic phosphate. ebi.ac.uk
The activity of D-alanyl-D-alanine ligases is crucial for bacterial survival, as the inhibition of this enzyme prevents the synthesis of peptidoglycan, leading to a weakened cell wall and ultimately cell death. researchgate.nettandfonline.com This makes Ddl an attractive target for the development of antibacterial drugs. tandfonline.comnih.gov For instance, the antibiotic D-cycloserine targets and inhibits D-alanyl-D-alanine ligase, among other enzymes, disrupting cell wall synthesis. nih.gov
Some bacteria have developed resistance to antibiotics like vancomycin (B549263) by acquiring genes that encode for a modified ligase, such as VanA. nih.govpnas.org This enzyme synthesizes D-alanyl-D-lactate instead of D-alanyl-D-alanine. pnas.org This alteration in the peptidoglycan precursor reduces the binding affinity of vancomycin, rendering the antibiotic ineffective. pnas.orgnih.govmdpi.com
Impact on Cell Wall Integrity and Resistance Mechanisms
The incorporation of D-alanine into the peptidoglycan is paramount for maintaining the structural integrity of the bacterial cell wall. researchgate.netresearchgate.net The cross-links formed between peptide side chains, which include D-alanine, create a robust, three-dimensional network that gives the cell wall its strength and rigidity. nih.gov This structural integrity is vital for protecting the bacterium from mechanical stress and changes in osmotic pressure. nih.gov
Alterations in the D-alanine content or its linkage within the peptidoglycan can have significant consequences for the bacterium. For example, an accumulation of free D-alanine within the cell has been shown to downregulate the expression of genes involved in peptidoglycan cross-linking, leading to a decrease in cell stiffness. nih.govasm.org
The presence of D-alanine in the peptidoglycan also plays a crucial role in antibiotic resistance. The terminal D-alanyl-D-alanine dipeptide is the specific target for glycopeptide antibiotics such as vancomycin. nih.govmdpi.com Vancomycin binds to this dipeptide, sterically hindering the transpeptidation reaction and thereby inhibiting cell wall synthesis. nih.gov
Bacteria have evolved sophisticated resistance mechanisms to circumvent the action of these antibiotics. A primary mechanism involves the alteration of the D-alanyl-D-alanine terminus. nih.govmdpi.com In vancomycin-resistant enterococci, for example, the terminal D-alanine is replaced by D-lactate, forming a D-alanyl-D-lactate depsipeptide. pnas.orgmdpi.com This substitution significantly reduces the binding affinity of vancomycin for its target, rendering the antibiotic ineffective. pnas.orgnih.gov This reprogramming of peptidoglycan synthesis is a classic example of how bacteria can modify their cell wall architecture to develop resistance to potent antibiotics. pnas.org
D-Amino Acid Mediated Regulation of Microbial Physiological Processes
Beyond their structural role in the cell wall, D-amino acids are increasingly recognized as important signaling molecules that regulate various physiological processes in bacteria. frontiersin.orgnih.gov Bacteria can produce and release a variety of D-amino acids into their environment, where they can act as intercellular signals, influencing the behavior of both the producing organism and other microbes in the vicinity. frontiersin.org
Modulation of Biofilm Formation and Dispersal by D-Amino Acids
Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. mdpi.com These communities are notoriously resistant to antibiotics and host immune responses. D-amino acids have been shown to play a significant role in regulating the formation and dispersal of biofilms in a variety of bacterial species. mdpi.comnih.gov
Several studies have demonstrated that a mixture of certain D-amino acids, including D-leucine, D-methionine, D-tyrosine, and D-tryptophan, can prevent biofilm formation and even trigger the disassembly of existing biofilms in bacteria such as Bacillus subtilis and Staphylococcus aureus. mdpi.comasm.org The proposed mechanism involves the incorporation of these exogenous D-amino acids into the peptidoglycan, which can disrupt the normal structure and lead to the release of proteins that link the biofilm matrix to the cell surface. mdpi.comasm.org
However, the effects of D-amino acids on biofilm formation can be species- and even strain-specific. frontiersin.orgmdpi.com For instance, while some D-amino acids inhibit biofilm formation in certain bacteria, they may have no effect or even a stimulatory effect on others. mdpi.com The effectiveness of D-amino acids as biofilm dispersal agents can also be influenced by experimental conditions. mdpi.com Nevertheless, the ability of D-amino acids to modulate biofilm formation has generated considerable interest in their potential application as anti-biofilm agents. nih.govdtic.mil
Influence on Bacterial Spore Germination
Bacterial spores are dormant, highly resistant structures that allow bacteria to survive harsh environmental conditions. nih.gov The germination of these spores is a tightly regulated process, and D-amino acids have been identified as key regulators. nih.gov
Specifically, D-alanine has been shown to be a potent inhibitor of spore germination in many Bacillus species. researchgate.netnih.gov This inhibitory effect is thought to be a mechanism of auto-inhibition, preventing premature germination when spore density is high and nutrient availability may be limited. nih.gov It is believed that D-alanine acts as an antagonist to L-alanine, which is a known germinant that binds to specific receptors in the spore's inner membrane to trigger germination. nih.govasm.org An alanine racemase present in the spore's outer layers can convert L-alanine to D-alanine, thereby controlling the germination process. nih.gov
Recent research also suggests that other D-amino acids, such as D-histidine, may also play a role in inhibiting spore germination under specific conditions. nih.gov The regulation of spore germination by D-amino acids highlights their importance in bacterial survival and pathogenesis. nih.gov
Host-Microbe Interactions Involving D-Amino Acids
The interplay between the host and its resident microbiota is complex and multifaceted, and D-amino acids are emerging as significant players in this communication. frontiersin.orgresearchgate.net Bacteria within the host can produce and secrete a diverse array of D-amino acids, which can then interact with host cells and influence various physiological processes, including immune responses. frontiersin.orgtandfonline.com
For instance, D-amino acids produced by gut microbiota can modulate the composition of the microbial community and influence host homeostasis. frontiersin.orgfrontiersin.org The host possesses enzymes, such as D-amino acid oxidase (DAO), which can metabolize bacterial D-amino acids. frontiersin.orgacs.org In the gut, DAO can limit the colonization of certain pathogens by generating hydrogen peroxide, an antimicrobial compound, through the oxidation of D-amino acids. researchgate.netfrontiersin.org
In the upper respiratory tract, specific D-amino acids, such as D-phenylalanine and D-leucine, produced by commensal staphylococci can interact with sweet taste receptors on epithelial cells. researchgate.netfrontiersin.org This interaction can suppress the innate immune response by inhibiting the release of antimicrobial peptides. researchgate.netfrontiersin.org This suggests a mechanism by which commensal bacteria can modulate the host's immune surveillance to maintain a symbiotic relationship.
Furthermore, D-amino acids have been implicated in modulating immune cell function. For example, D-phenylalanine and D-tryptophan can act as chemoattractants for neutrophils, a type of white blood cell crucial for fighting infection. frontiersin.org These findings underscore the intricate and dynamic nature of host-microbe interactions, with D-amino acids serving as important chemical messengers that can shape the outcome of these relationships, from symbiosis to pathogenesis. frontiersin.orgtandfonline.com
Microbial Secretion and Transport Systems for D-Amino Acids
Bacteria have evolved sophisticated systems for both the production and transport of D-amino acids. These molecules play crucial roles in bacterial physiology, including cell wall remodeling and biofilm regulation. nih.govfrontiersin.org The secretion of D-amino acids is often mediated by broad-spectrum racemases which can produce a variety of D-amino acids from their L-enantiomers. frontiersin.org For example, Vibrio cholerae utilizes a broad-spectrum racemase (BsrV) to produce and release non-canonical D-amino acids like D-methionine and D-leucine, which in turn regulate peptidoglycan synthesis. diva-portal.org
Once secreted, D-amino acids and D-containing peptides can be transported back into bacterial cells or transported by other microbial species in the same environment. Bacteria possess various transport systems, including efflux pumps and importers, to manage the intracellular and extracellular concentrations of these molecules. oup.comresearchgate.net Some efflux pumps, like the AcrAB-TolC system in Gram-negative bacteria, can contribute to antimicrobial peptide resistance by expelling them from the cell. oup.com
Conversely, specific import systems allow bacteria to utilize D-amino acids or peptides as nutrient sources. The dipeptide D-Alanyl-L-leucine, for example, can act as a source of L-leucine for certain bacteria. In one study, an Escherichia coli strain deficient in L-leucine biosynthesis (leuB) was able to grow on a medium where D-Ala-L-Leu was the sole source of leucine (B10760876). medchemexpress.com This indicates the presence of a transport system capable of importing the dipeptide, followed by intracellular enzymatic cleavage that releases the essential L-leucine. This demonstrates a specific microbial mechanism for the uptake and utilization of a D-amino acid-containing peptide.
Furthermore, some bacteria have developed resistance mechanisms that involve importing and subsequently degrading antimicrobial peptides. The Sap (sensitivity to antimicrobial peptides) transporter system, for instance, internalizes peptides into the cytoplasm where they can be broken down by peptidases. oup.com
Mechanisms Conferring Proteolytic Stability to Peptides Containing D-Amino Acids
A hallmark of peptides containing D-amino acids, such as D-Ala-L-Leu, is their enhanced resistance to degradation by proteases. nih.gov Most proteases found in higher organisms are stereospecific, meaning they preferentially recognize and cleave peptide bonds formed between L-amino acids. nih.gov The presence of a D-amino acid residue disrupts the specific three-dimensional conformation of the peptide substrate that these enzymes require for binding and catalysis.
This resistance to proteolysis has been demonstrated in numerous studies. For example:
Peptides with D-amino acid substitutions, even partial ones, are significantly more stable in the presence of enzymes like trypsin compared to their all-L-amino acid counterparts. nih.gov
Modifying the N- and/or C-termini of peptides with D-amino acids dramatically increases their stability in human serum and lysosomal preparations. pnas.org One study on MUC2 epitope peptides found that adding D-amino acids to both termini rendered the peptide almost completely resistant to degradation in serum.
The stability of peptides increases with the number of D-amino acids incorporated, particularly at the C-terminus, which is often a primary site for proteolytic attack.
This enhanced stability is a key reason for the interest in D-amino acid-containing peptides as potential therapeutics. nih.govcdnsciencepub.com By resisting enzymatic degradation, these peptides can have a longer biological half-life, allowing for sustained activity in vivo. pnas.org The introduction of D-amino acids is a widely used strategy to protect biologically active peptides from proteolysis while often retaining their intended biological function, such as antibody recognition or receptor binding. pnas.org
| Peptide Modification | Environment | Observed Stability | Reference |
|---|---|---|---|
| Partial D-amino acid substitution | Trypsin solution | Highly stable compared to all-L-peptide | nih.gov |
| D-amino acids at N- and C-termini (tpTPTGTQtpt) | Diluted human serum & lysosomal preparation | High resistance to proteolytic degradation | pnas.org |
| Two D-amino acids at C-terminus (tpt-PTGTQT-pt) | 50% human serum | Completely stable for the duration of the assay | |
| C-terminal modification with D-amino acids | Proteinase K | Significantly boosted stability; 15% remaining after 24h vs. 0% of L-peptide after 4h | nih.gov |
Stereospecific Molecular Recognition and Enzymatic Substrate Specificity
The chirality of amino acids is fundamental to molecular recognition in biological systems. Enzymes and receptors are themselves chiral molecules, which leads to highly stereospecific interactions with their substrates and ligands. acs.orgscirp.org The substitution of an L-amino acid with its D-enantiomer, as in the D-Ala portion of D-Ala-L-Leu, can profoundly alter these interactions.
Enzymatic substrate specificity is a clear example of this principle.
Proteases: As discussed previously, most proteases are specific for L-amino acid substrates. The presence of a D-amino acid at or near the cleavage site prevents the peptide from fitting correctly into the enzyme's active site, thereby inhibiting catalysis. nih.govscirp.org
Kinases: The specificity of other enzymes is also affected. For example, Casein Kinase II, a protein serine/threonine kinase, shows a drastic reduction in activity when L-amino acids near the phosphorylation site are replaced with D-amino acids. A D-serine at the phosphorylation site completely prevents the reaction. nih.gov
D-amino acid-specific enzymes: Conversely, some enzymes are specific for D-amino acids. D-amino acid oxidase (DAO) will only oxidize D-enantiomers. nih.gov Similarly, D-alanine-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis, specifically joins two D-alanine molecules. nih.gov
Molecular recognition by receptors is also highly stereospecific. The introduction of a D-amino acid can alter a peptide's secondary structure, such as disrupting or terminating an α-helix, which can in turn affect how it binds to a receptor. frontiersin.orgresearchgate.net However, this is not always a negative outcome. In some cases, a D-amino acid-containing peptide can retain or even enhance its binding affinity for a target. nih.gov For instance, an all-D-amino acid peptide was shown to recognize the wild-type L-peptide in a membrane environment, suggesting that for some peptide-peptide interactions, chirality is not an absolute requirement for recognition. nih.gov This principle is exploited in techniques like mirror-image phage display to develop highly stable D-peptides that can bind to natural L-protein targets. nih.gov
The interaction of D-amino acids with taste receptors also demonstrates stereospecificity. Molecular dynamics studies of the human sweet taste receptor (a dimer of T1R2 and T1R3) show that sweet-tasting D-amino acids interact differently with the receptor's binding pocket compared to their non-sweet L-amino acid counterparts. researchgate.net
Emerging Research Directions and Potential Applications of L Leucyl D Alanine in Modern Biotechnology
Novel Insights into Microbial Communication and Interspecies Interactions
The discovery that bacteria release D-amino acids into their environment to regulate cellular processes has revolutionized our understanding of microbial communities. frontiersin.org These molecules act as chemical signals, influencing cell wall structure, biofilm formation, and interspecies competition. frontiersin.orgnih.gov The components of L-Leucyl-D-Alanine, namely D-Alanine and L-Leucine, are both implicated in these complex interactions.
D-Alanine is a fundamental component of peptidoglycan (PG), the essential polymer that forms the bacterial cell wall. frontiersin.orgnih.gov The incorporation of D-Alanine provides structural integrity and resistance against many proteases. nih.govfrontiersin.org Bacteria can modulate the D-Alanine content of their cell walls in response to environmental cues. mdpi.com Furthermore, free D-amino acids, including D-Alanine, can be incorporated into the PG of other bacteria, disrupting the natural amino acid sequence and affecting cell wall integrity. nih.gov D-amino acids are also known to be involved in quorum sensing, a form of microbial communication that coordinates gene expression within a population. covenantuniversity.edu.ng
While L-Leucine is a standard proteinogenic amino acid, certain D-amino acids like D-Leucine have been shown to act as signaling molecules. For instance, D-Leucine and D-phenylalanine can bind to the mammalian sweet taste receptor T1R2/3, modulating the host's innate immune response to infection. frontiersin.org Given this context, the dipeptide L-Leucyl-D-Alanine is hypothesized to function as a potent signaling molecule. It could be a specific fragment of peptidoglycan turnover, acting as a signal for bacteria to sense the presence or state of other bacteria. covenantuniversity.edu.ng Its release could communicate information about cell wall stress or lysis, influencing the behavior of the surrounding microbial population.
Table 1: Known Biological Roles of L-Leucyl-D-Alanine Components in Microbial Systems
| Component | Biological Role | Research Finding |
|---|---|---|
| D-Alanine | Structural component of peptidoglycan | A key constituent of the peptide stems that cross-link glycan strands in the bacterial cell wall, providing rigidity. frontiersin.orgnih.gov |
| Modulation of cell wall | Exogenous D-amino acids can replace the terminal D-Alanine in peptidoglycan precursors, altering cell wall structure and integrity. nih.gov | |
| Host-microbe interaction | D-Alanine produced by gut microbiota is absorbed by the host and can influence the immune system. nih.govmdpi.com | |
| L-Leucine | Protein synthesis | A fundamental building block for proteins in all organisms. frontiersin.org |
| Biofilm modulation (as D-isomer) | D-Leucine, among other D-amino acids, can inhibit and disperse microbial biofilms in various bacterial species. frontiersin.orgnih.gov | |
| Interspecies signaling (as D-isomer) | D-Leucine can be detected by host receptors, indicating a role in interkingdom communication. frontiersin.org |
Development of Engineered Peptides and Peptidomimetics with Enhanced Properties
A major challenge in developing peptide-based therapeutics is their rapid degradation by proteases in the body. biopharmaspec.com The incorporation of D-amino acids is a well-established strategy to overcome this limitation. biopharmaspec.comlifetein.com The peptide bond involving a D-amino acid is often resistant to cleavage by standard proteases, which are stereospecific for L-amino acids. lifetein.com
The L-Leucyl-D-Alanine motif is an ideal candidate for designing proteolytically stable peptides. The presence of D-Alanine at the second position can protect the peptide from degradation by aminopeptidases, which cleave amino acids from the N-terminus. lifetein.com This enhanced stability can lead to a longer half-life in vivo, increasing the therapeutic potential of the peptide.
Researchers can use L-Leucyl-D-Alanine as a building block or a structural template for creating novel peptidomimetics. These engineered molecules could be designed to mimic the structure of naturally occurring peptides that bind to specific biological targets, but with significantly improved stability and bioavailability. For example, a therapeutic peptide could be modified by replacing an L-Alanyl-L-Leucine sequence with L-Leucyl-D-Alanine to enhance its resistance to degradation while aiming to retain its biological activity. lifetein.com This strategy has been successfully used in the development of peptide drugs, such as the opioid peptide analogue DALA (D-Ala-2 Met Enkephalin), which shows potent and long-lasting effects due to its resistance to proteolysis. biopharmaspec.com
Applications in Biocatalysis and Synthetic Biology for Stereoselective Transformations
The synthesis of peptides containing D-amino acids, such as L-Leucyl-D-Alanine, requires precise control over stereochemistry. Chemical synthesis can be complex, often requiring multiple protection and deprotection steps to ensure the correct sequence and chirality. masterorganicchemistry.com Biocatalysis and synthetic biology offer powerful and sustainable alternatives for stereoselective synthesis. scispace.com
The production of L-Leucyl-D-Alanine would necessitate a highly stereoselective process. This could involve D-amino acid transaminases (DAATs) or alanine (B10760859) racemases to produce the D-Alanine precursor. researchgate.netfrontiersin.org Subsequently, a specific ligase or a non-ribosomal peptide synthetase (NRPS) domain could be engineered to catalyze the formation of the peptide bond between L-Leucine and D-Alanine. The high stereospecificity of enzymes makes them excellent tools for such transformations, avoiding the formation of unwanted stereoisomers. researchgate.net
Recent advances in photobiocatalysis, which combines light energy with enzymatic catalysis, are unlocking new chemical reactions. nih.govillinois.edu This approach could potentially be harnessed to create specific C-N bonds with high stereocontrol, offering a novel route for synthesizing dipeptides like L-Leucyl-D-Alanine. By redesigning existing enzymes or discovering new ones through genome mining and directed evolution, synthetic biologists can create customized biocatalysts for the efficient and environmentally friendly production of engineered peptides. frontiersin.org
Systems Biology and Omics Approaches to D-Amino Acid Metabolism and Signaling
Understanding the precise biological role of L-Leucyl-D-Alanine requires a holistic approach that can decipher its function within a complex biological system. Systems biology, which integrates various "omics" technologies, provides the tools to achieve this. nih.govresearchgate.net
Metabolomics: This platform can be used to detect and quantify L-Leucyl-D-Alanine in complex biological samples, such as microbial co-cultures or host tissues. mdpi.com By tracking its concentration under different conditions, researchers can infer its production, consumption, and potential signaling roles.
Transcriptomics and Proteomics: By exposing a biological system (e.g., a specific bacterium or a host cell line) to L-Leucyl-D-Alanine, transcriptomics (analyzing RNA transcripts) and proteomics (analyzing proteins) can reveal which genes and proteins are regulated in response to the dipeptide. frontiersin.orgscirp.org This can help to identify the signaling pathways it activates and the cellular machinery it interacts with.
Genomics: Comparative genomics can identify the gene clusters responsible for the synthesis or transport of D-amino acid-containing peptides across different microbial species, providing clues to the evolutionary origins and functions of molecules like L-Leucyl-D-Alanine.
Integrating data from these omics approaches can build comprehensive models of the metabolic and signaling networks in which L-Leucyl-D-Alanine participates, moving from simple detection to a deep functional understanding. nih.gov
Table 2: Potential Research Questions for Omics-Based Investigation of L-Leucyl-D-Alanine
| Omics Platform | Research Question | Potential Outcome |
|---|---|---|
| Metabolomics | Is L-Leucyl-D-Alanine produced and secreted by specific bacteria during biofilm formation or stationary phase? | Identification of the dipeptide as a potential quorum sensing or dispersal signal. |
| Transcriptomics | How does exposure to L-Leucyl-D-Alanine alter the gene expression profile of a neighboring bacterial species or a host immune cell? | Elucidation of the dipeptide's role in interspecies signaling or host-microbe interactions. |
| Proteomics | What proteins in a bacterial cell membrane or a host cell bind to L-Leucyl-D-Alanine? | Discovery of specific receptors or transporters for the dipeptide, revealing its mechanism of action. |
| Integrated Omics | Can a systems-level model be built to predict the impact of L-Leucyl-D-Alanine on the composition and function of a microbial community? | A predictive understanding of how this signaling molecule shapes microbial ecosystems. |
Future Perspectives in Interdisciplinary D-Amino Acid Research
The study of L-Leucyl-D-Alanine exemplifies the interdisciplinary nature of modern D-amino acid research, which brings together chemists, biologists, pharmacologists, and engineers. kyushu-u.ac.jp Future progress will depend on continued collaboration across these fields.
Key future perspectives include:
Elucidating Biological Function: A primary goal is to move from hypothesized to confirmed biological functions. This will require sophisticated analytical techniques to detect L-Leucyl-D-Alanine in its native environment and genetic tools to manipulate its production and signaling pathways.
Therapeutic and Diagnostic Development: Based on its role in microbial communication and its inherent stability, L-Leucyl-D-Alanine and its derivatives could be developed as novel antimicrobial agents that disrupt bacterial signaling, or as biomarkers for specific microbial infections.
Advanced Bioproduction: The development of robust and scalable biocatalytic systems for the production of L-Leucyl-D-Alanine and other engineered peptides will be crucial for their commercial application in medicine and biotechnology.
Exploring Chemical Diversity: L-Leucyl-D-Alanine is just one example of a vast, unexplored landscape of D-amino acid-containing peptides. Future research will undoubtedly uncover many more of these molecules with unique and valuable properties.
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation/Alternate Name |
|---|---|
| D-Alanine | D-Ala |
| L-Alanine | L-Ala |
| D-Leucine | D-Leu |
| L-Leucine | L-Leu |
| L-Leucyl-D-Alanine | - |
| D-phenylalanine | D-Phe |
| D-Ala-2 Met Enkephalin | DALA |
Q & A
Basic Research Questions
Q. How can researchers assess D-alanine racemase activity in bacterial strains, and what experimental controls are critical for reliable data?
- Methodology : Measure enzyme activity via cell extract assays using spectrophotometric methods to monitor substrate conversion (e.g., D-alanine to L-alanine). Include controls for ATP dependency and inhibition by D-cycloserine (DCS) to validate specificity. Quantify protein concentration via Bradford assay for normalization. Northern blotting or qPCR can correlate enzyme activity with gene expression levels .
- Data Contradictions : Strains overexpressing wild-type D-alanine racemase may show resistance to DCS despite similar inhibition patterns, necessitating genetic validation (e.g., sequencing) to rule out mutations .
Q. What enzymatic methods are used to synthesize D-alanyl-D-alanine, and how is ligase activity verified?
- Methodology : Use D-alanine:D-alanine ligase (Ddl) in an ATP-driven reaction. Monitor orthophosphate liberation via colorimetric assays (e.g., malachite green) and confirm product formation with high-performance thin-layer chromatography (HP-TLC) or mass spectrometry. Coupled assays with pyrophosphate detection can enhance sensitivity .
- Validation : Compare activity of recombinant vs. wild-type ligase; overexpression should yield 15–20x higher specific activity .
Q. How can post-translational D-alanine modification in peptides be detected and quantified?
- Methodology : Employ chiral-phase gas chromatography-mass spectrometry (GC-MS) to distinguish D- and L-alanine residues. Pair with Edman degradation or tandem MS for sequence verification. For lantibiotics like lacticin 3147, track serine-to-D-alanine conversion via isotopic labeling .
Advanced Research Questions
Q. What computational approaches are effective for identifying D-alanine ligase inhibitors as antibacterial candidates?
- Methodology : Use comparative modeling (e.g., MODELLER) to generate 3D structures of ligases like Streptococcus sanguinis Ddl. Perform molecular docking (e.g., GOLD, AutoDock) with pyridopyrimidine scaffolds or flavonoid libraries. Validate hits via in vitro inhibition assays and binding affinity calculations (ΔG) .
- Key Metrics : Prioritize compounds with high docking scores (>60 GOLD score) and hydrogen-bond interactions with catalytic residues (e.g., Lys144, Asp215) .
Q. How do environmental stressors like osmotic pressure alter D-alanine substitution in bacterial cell walls?
- Methodology : Grow bacteria (e.g., Lactobacillus casei) under high-salt vs. low-salt conditions. Isolate lipoteichoic acids (LTAs) and analyze D-alanine content via nuclear magnetic resonance (NMR) or capillary electrophoresis. Statistical analysis (e.g., t-test) can confirm differences in substitution ratios (e.g., 64% vs. 27%) .
Q. What in vivo techniques track D-alanine pharmacokinetics and metabolism in mammalian systems?
- Methodology : Administer oral D-alanine with a D-amino acid oxidase (DAO) inhibitor (e.g., CBIO). Use microdialysis to measure extracellular D-alanine levels in brain regions (e.g., frontal cortex). Calculate fractional excretion (FE) via urinary D/L-alanine ratios and glomerular filtration rate (GFR) adjustments .
Q. How can researchers resolve contradictions in D-alanine-related drug resistance mechanisms?
- Methodology : For strains with resistance phenotypes but wild-type enzyme activity (e.g., Mycobacterium smegmatis GPM16), perform whole-genome sequencing to identify mutations in non-ligase loci. Overexpression studies (e.g., multicopy plasmids) can confirm resistance via enzyme saturation .
Q. What assays validate the functional impact of D-alanine ligase mutations in peptidoglycan synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
